molecular formula C12H10ClFN2O2 B15340467 Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate

Cat. No.: B15340467
M. Wt: 268.67 g/mol
InChI Key: CLVOYZDYJVISTM-UHFFFAOYSA-N
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Description

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate is a fluorinated quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of fluorine atoms into these compounds often enhances their biological activity and provides unique properties.

Preparation Methods

The synthesis of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves several steps, typically starting with the preparation of the quinazoline core One common method involves the cyclization of appropriate precursors, such as 2-aminobenzonitrile, with suitable reagents to form the quinazoline ringThe esterification step to introduce the ethyl acetate group can be carried out using ethyl chloroformate under basic conditions .

Chemical Reactions Analysis

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.

    Medicine: Explored for its potential use in developing new drugs, particularly for its antineoplastic and antiviral activities.

    Industry: Used in the development of new materials, including liquid crystals and dyes

Mechanism of Action

The mechanism of action of Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to various biological effects, such as antibacterial or antineoplastic activities .

Comparison with Similar Compounds

Ethyl 2-Chloro-8-fluoroquinazoline-4-acetate can be compared with other fluorinated quinazoline derivatives, such as:

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 2-(2-chloro-8-fluoroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-10(17)6-9-7-4-3-5-8(14)11(7)16-12(13)15-9/h3-5H,2,6H2,1H3

InChI Key

CLVOYZDYJVISTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C2C=CC=C(C2=NC(=N1)Cl)F

Origin of Product

United States

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